molecular formula C10H14O3 B13208775 Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13208775
M. Wt: 182.22 g/mol
InChI Key: MKRAUADBJDCWQS-UHFFFAOYSA-N
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Description

Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused to an oxirane (epoxide) ring. Its strained bicyclic and epoxide moieties contribute to unique reactivity patterns, such as ring-opening reactions or participation in cycloadditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves cycloaddition reactions. One common method is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spirocyclic product with high chemoselectivity and good yields .

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, photochemical methods involving [2 + 2] cycloaddition reactions have been explored for the synthesis of spirocyclic compounds, providing an alternative approach for large-scale production .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained epoxide moiety undergoes nucleophilic attack, enabling diverse functionalization. Key reactions include:

Table 1: Nucleophilic Ring-Opening Reactions

NucleophileCatalyst/ConditionsProductReferences
AlcoholsMild base (e.g., K<sub>2</sub>CO<sub>3</sub>)Diol ethers
AminesRoom temperatureAmino alcohols
ThiolsAcidic or basicThioethers
Hydrides (e.g., LiAlH<sub>4</sub>)Anhydrous THFAlcohol derivatives

These reactions typically proceed via an S<sub>N</sub>2 mechanism, with regioselectivity influenced by steric hindrance from the bicyclo[3.1.0]hexane framework. For example, ethanol reacts under basic conditions to yield diol ethers with retention of stereochemistry .

Acid-Catalyzed Epoxide Ring Opening

Strong acids promote epoxide ring cleavage, often leading to carbocation intermediates:

Table 2: Acid-Mediated Reactions

AcidConditionsProduct
H<sub>2</sub>SO<sub>4</sub>50–80°CTrans-dihydroxy esters
BF<sub>3</sub>·Et<sub>2</sub>OAnhydrous CH<sub>2</sub>Cl<sub>2</sub>Cyclic ether derivatives

In sulfuric acid, the reaction generates trans-dihydroxy esters via a carbocation intermediate stabilized by the bicyclic system. Lewis acids like BF<sub>3</sub> facilitate rearrangements, forming fused cyclic ethers .

Hydrogenation and Reduction

Catalytic hydrogenation targets the epoxide and ester groups:

Table 3: Hydrogenation Outcomes

Reducing AgentCatalystProduct
H<sub>2</sub> (1 atm)Pd/C (10%)Bicyclohexane diol ester
LiAlH<sub>4</sub>Primary alcohol derivative

Hydrogenation under mild conditions reduces the epoxide to a vicinal diol while preserving the ester group. Stronger reductants like LiAlH<sub>4</sub> reduce both the epoxide and ester to a primary alcohol .

Cyclopropanation via Intramolecular Epoxide Opening

The compound participates in stereoselective cyclopropanation reactions under Lewis acid catalysis:

Table 4: Cyclopropanation Conditions

Lewis AcidBaseTemperatureProduct Yield
Et<sub>3</sub>AlLiHMDS−60°C78%
Ti(OiPr)<sub>4</sub>−20°C65%

This reaction involves intramolecular attack of a carbanion on the epoxide, forming a bicyclo[3.1.0]hexane derivative with high diastereoselectivity . Et<sub>3</sub>Al/LiHMDS systems achieve optimal yields at low temperatures .

Oxidation Reactions

The epoxide ring remains stable under mild oxidation, but stronger oxidants like KMnO<sub>4</sub> cleave the bicyclic system:

Table 5: Oxidation Products

Oxidizing AgentConditionsProduct
KMnO<sub>4</sub>H<sub>2</sub>O, 0°CDicarboxylic acid
O<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°COzonolysis fragments

Controlled ozonolysis cleaves the cyclopropane ring, yielding smaller carbonyl-containing fragments.

Polymerization Potential

This compound’s reactivity is dominated by its strained epoxide and rigid bicyclic framework, making it valuable for synthesizing complex architectures in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and catalytic systems .

Scientific Research Applications

Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a complex organic compound featuring a unique bicyclic structure and a spiro configuration. It has a molecular formula of C10H14O3C_{10}H_{14}O_3 and a molecular weight of approximately 182.22 g/mol. The compound includes an oxirane (epoxide) functional group, which contributes to its reactivity and potential biological activity. The spiro structure, where two rings share a single atom, gives it unique steric and electronic properties that can affect its chemical behavior and interactions.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceuticals: It can be a building block for synthesizing biologically active molecules.
  • Agrochemicals: It may be used in developing new pesticides or herbicides.
  • Materials Science: It could be incorporated into polymers or other materials to modify their properties.

The versatility of this compound makes it an interesting candidate for further exploration in these domains.

Studies on Interactions

Studies on interactions involving this compound could focus on:

  • Evaluating its toxicity.
  • Analyzing its metabolism.
  • Examining its binding affinities with target molecules.

Such studies are essential for evaluating its viability as a therapeutic agent or industrial chemical.

Mechanism of Action

The mechanism of action of ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate involves interactions with molecular targets such as enzymes and receptors. The strained spirocyclic structure can facilitate binding to active sites and induce conformational changes in target proteins. Additionally, the oxirane ring can undergo nucleophilic attack, leading to covalent modification of biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Bicyclo System Variations

  • Bicyclo[3.1.0]hexane vs. Bicyclo[4.1.0]heptane: Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (CAS 111219-05-7) shares a similar spiro-epoxide-ester structure but has a seven-membered bicyclo system ([4.1.0]heptane) instead of six-membered ([3.1.0]hexane). Molecular formula: C₁₁H₁₆O₃ . Bicyclo[3.2.0]heptane Derivatives: Synthesized via dichloroketene cycloadditions (), these compounds exhibit different strain and bridgehead geometries, influencing regioselectivity in subsequent reactions .

Substituent Effects

  • Nitrile vs. Ester: Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile (CAS 1849312-76-0) replaces the ethyl carboxylate with a nitrile group. This increases polarity (PSA: 38.83) and alters reactivity, favoring nucleophilic additions over ester hydrolysis. Molecular formula: C₈H₉NO .
  • Benzyloxy Substituent :
    • Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1315366-98-3) introduces a benzyloxy group, enhancing lipophilicity (logP ~3.5 estimated) compared to the oxirane-containing target compound. This modification could improve membrane permeability in drug design .

Functionalization and Reactivity

  • Synthetic Flexibility :
    • Compounds like ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate () demonstrate how iodomethyl groups enable cross-coupling reactions, a feature absent in the target compound. The oxetane ring (four-membered) exhibits lower strain than oxirane, reducing ring-opening propensity .
  • Trifluoromethyl Epoxides : Visible-light-mediated synthesis of trifluoromethyl spiro-epoxides () highlights the role of electron-withdrawing groups in stabilizing intermediates, contrasting with the electron-rich ethyl ester in the target compound .

Data Table: Comparative Analysis of Selected Spiro Compounds

Compound Name Bicyclo System Substituent Molecular Formula Key Properties/Applications Reference
Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate [3.1.0]hexane Ethyl carboxylate C₉H₁₂O₃* High reactivity (epoxide strain)
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate [4.1.0]heptane Ethyl carboxylate C₁₁H₁₆O₃ Lower ring strain, larger volume
Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile [3.1.0]hexane Nitrile C₈H₉NO Polar, nucleophilic reactivity
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate [3.1.0]hexane Benzyloxy C₁₅H₁₈O₃ Lipophilic, drug intermediate
Ethyl octahydrospiro[4,7-methanoindene-5,2'-oxirane]-3'-carboxylate Tricyclo[5.2.1.0²,⁶]decane Ethyl carboxylate C₁₃H₁₈O₃ Complex steric hindrance

*Assumed based on structural similarity.

Biological Activity

Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • CAS Registry Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to cancer cell proliferation and survival.
  • Receptor Modulation : It has been suggested that it could act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound through various in vitro studies:

  • Cell Lines Tested :
    • Human erythroleukemia (K562)
    • Cervical carcinoma (HeLa)
    • Breast cancer (MCF-7)
  • Findings :
    • The compound exhibited significant cytotoxicity against K562 cells with an IC50 value ranging from 5 to 15 µg/mL.
    • Selectivity indices indicated a preferential toxicity towards cancer cells over normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of specificity in its action.
Cell LineIC50 (µg/mL)Selectivity Index
K562102
HeLa121.5
MCF-7151.8

Mechanistic Studies

Mechanistic studies utilizing flow cytometry and microscopy have provided insights into how this compound affects cell cycle dynamics:

  • Cell Cycle Arrest : this compound was shown to induce G0/G1 phase arrest in K562 cells, leading to increased apoptosis rates.
  • Apoptotic Pathways : Analysis revealed that the compound activates caspase pathways, further confirming its role as an apoptosis inducer.

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition :
    • Mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor volume compared to controls.
    • Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tumors.
  • Neuroprotective Effects :
    • In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death.
    • Behavioral tests in rodents indicated improved cognitive functions following treatment.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate?

Answer:
The compound’s bicyclic and spirocyclic architecture necessitates multi-step strategies. Key approaches include:

  • Tandem Hydroformylation/Aldol Addition : Reacting ethyl 3-(but-3-enyl)-2-oxo-cyclohexane carboxylate under hydroformylation conditions (CO/H₂, 10–20 bar) with acid catalysts (e.g., p-TsOH) to form spiro-oxirane derivatives. Yields up to 40% are achievable, with regioselectivity favoring α-position aldol adducts .
  • Cyclopropane-Oxirane Fusion : Utilizing dichloroketene intermediates to cyclize cyclopentene derivatives, followed by Zn/AcOH reduction and epoxidation. This method enables stereochemical control over the bicyclo[3.1.0]hexane core .
  • Photoredox-Mediated (3 + 2) Annulation : Combining aminocyclopropanes with cyclopropenes under visible light to construct the bicyclo[3.1.0]hexane scaffold. This method avoids harsh conditions, preserving ester functionality .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Tandem Hydroformylation/Aldol40Regioselectivity controlModerate yields
Dichloroketene Cyclization55–60ScalabilityRequires hazardous reagents
Photoredox Annulation30–35Mild conditions, stereochemical purityNarrow substrate scope

Q. Advanced: How can stereochemical discrepancies in spiro-oxirane derivatives be resolved during synthesis?

Answer:
Stereochemical ambiguity arises from the fused cyclopropane-oxirane system. Resolution strategies include:

  • Chiral Auxiliary-Mediated Synthesis : Introducing enantiopure starting materials (e.g., (1S,5R)-configured bicyclohexane precursors) to enforce desired stereochemistry .
  • Dynamic Kinetic Resolution (DKR) : Using chiral catalysts (e.g., Rh(I)-BINAP complexes) during hydroformylation to bias spirocenter formation .
  • NMR-Based Conformational Analysis : Assigning boat-like vs. chair-like conformations via NOE experiments and lanthanide-induced shift studies. For example, bicyclo[3.1.0]hexane derivatives predominantly adopt boat conformations, stabilizing the spiro-oxirane junction .

Critical Note : Contradictory IR data in some studies suggest conformational flexibility under specific conditions, necessitating complementary DFT calculations (e.g., B3LYP/6-31G*) to validate experimental findings .

Q. Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign bicyclo[3.1.0]hexane protons (δ 1.2–2.5 ppm, multiplet splitting) and oxirane carbons (δ 45–55 ppm).
    • NOESY/ROESY : Resolve spatial proximity of cyclopropane and oxirane moieties .
  • HRMS : Confirm molecular formula (e.g., C₁₀H₁₄O₃ requires m/z 182.0943) .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral spirocenters .

Example Data :

  • ¹³C NMR (CDCl₃) : δ 173.8 (ester C=O), 79.2 (oxirane C-O), 66.8 (bicyclohexane bridgehead) .

Q. Advanced: How do reaction conditions influence regioselectivity in spiro-oxirane formation?

Answer:
Regioselectivity is governed by:

  • Catalytic Systems : Lewis acids (e.g., BF₃·Et₂O) favor oxirane ring closure via electrophilic activation, while Brønsted acids (e.g., p-TsOH) promote aldol cyclization .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states leading to spiro vs. linear products.
  • Temperature : Lower temperatures (–20°C) favor kinetic control, reducing epoxide ring-opening side reactions .

Case Study : Hydroformylation of ethyl 3-(but-3-enyl)-2-oxo-cyclohexane carboxylate at 50°C yields a 1:1 mixture of spiro and linear aldehydes, while lowering to 25°C shifts selectivity to 3:1 (spiro:linear) .

Q. Basic: What biological activities are associated with bicyclo[3.1.0]hexane-containing compounds?

Answer:

  • Antiviral Activity : Spirooliganones C/D (isolated from Illicium oligandrum) exhibit inhibition against influenza A (IC₅₀ = 2.8 µM) via disruption of viral capsid assembly .
  • Enzyme Modulation : Bicyclohexane esters act as conformationally constrained inhibitors of glycerol 3-phosphate dehydrogenase, with IC₅₀ values <10 µM .
  • Antibiotic Scaffolds : Derivatives with azabicyclo[3.1.0]hexane cores show β-lactamase resistance, enhancing antibiotic stability .

Q. Advanced: What computational methods predict reactivity trends in spiro-oxirane synthesis?

Answer:

  • DFT Calculations :
    • Transition State Modeling : Identify energy barriers for epoxidation vs. cyclopropane ring-opening (e.g., M06-2X/cc-pVTZ level) .
    • NBO Analysis : Quantify hyperconjugative interactions stabilizing the spirocenter (e.g., σ(C-O) → σ*(C-C) in oxirane) .
  • MD Simulations : Predict solvent effects on conformational equilibria, aiding in reaction optimization .

Table 2: Computational Insights

ParameterValue (kcal/mol)Significance
ΔG‡ (Epoxidation)18.2Rate-determining step
Cyclopropane Strain Energy27.5Favors ring-opening under acid/base

Q. Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential epoxide volatility (flash point ~66°C) .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to hydrolyze reactive oxirane .

Q. Advanced: How can contradictory data on bicyclo[3.1.0]hexane conformations be reconciled?

Answer:
Discrepancies between NMR (boat-like) and IR (chair-like) data arise from:

  • Dynamic Equilibria : Rapid interconversion between conformers at ambient temperature, detectable via variable-temperature NMR .
  • Solvent Effects : Polar solvents stabilize boat conformers via dipole-dipole interactions, while nonpolar solvents favor chair forms .
  • Substituent Effects : Electron-withdrawing groups (e.g., esters) increase ring strain, biasing toward boat conformations .

Resolution : Combine low-temperature crystallography (<–100°C) with solid-state NMR to "freeze" conformers for unambiguous assignment .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H14O3/c1-2-12-9(11)8-10(13-8)4-3-6-5-7(6)10/h6-8H,2-5H2,1H3

InChI Key

MKRAUADBJDCWQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC3C2C3

Origin of Product

United States

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